PEN (human)
Overview
Description
PEN (human) is an endogenous peptide derived from the proprotein ProSAAS. It is one of the most abundant neuropeptides in the hypothalamus and acts as an agonist for the GPR83 receptor . This peptide plays a significant role in various physiological processes, including neuroendocrine signaling.
Mechanism of Action
Target of Action
PEN (human) is a complex term that could refer to different entities depending on the context. In the context of this article, it seems to refer to a system or a process rather than a specific compound . Therefore, it’s challenging to identify a specific target of action.
Mode of Action
The mode of action of PEN (human) is also complex due to its potential broad scope. If we consider PEN as a system or process, its interaction with its targets could involve a variety of mechanisms, including physical, chemical, and biological processes. These interactions could result in changes at the molecular, cellular, or system level .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound . . If PEN were a specific compound, its ADME properties would depend on its chemical structure, formulation, route of administration, and other factors .
Result of Action
The molecular and cellular effects of PEN (human) would depend on its specific targets and mode of action. These effects could potentially involve changes in gene expression, protein function, cell signaling, and other cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a system or process . These factors could include temperature, pH, light, humidity, and other physical and chemical conditions. They could also include biological factors such as the presence of other organisms or compounds. The specific environmental factors that influence PEN (human) would depend on its specific context and targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PEN (human) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protective groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of PEN (human) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle multiple reactions simultaneously. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
PEN (human) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
PEN (human) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neuroendocrine signaling and its interaction with the GPR83 receptor.
Medicine: Explored for its potential therapeutic applications in neurodegenerative diseases and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Comparison with Similar Compounds
Similar Compounds
PEN (rat): Differs by one residue at the N-terminal end.
PEN (mouse): More divergent with the sequence PEG instead of PEN.
Uniqueness
PEN (human) is unique due to its specific sequence and its role as an endogenous ligand for the GPR83 receptor. Its distinct sequence allows for specific interactions with the receptor, leading to unique physiological effects compared to other similar peptides .
Properties
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H159N27O32/c1-44(2)31-58(82(141)104-39-68(126)107-52(16)79(138)113-59(32-45(3)4)86(145)115-60(33-46(5)6)85(144)110-55(21-18-28-102-97(99)100)84(143)122-77(50(13)14)96(155)156)118-93(152)76(49(11)12)120-70(128)41-103-81(140)56(24-26-71(129)130)112-91(150)66-22-19-29-123(66)95(154)67-23-20-30-124(67)94(153)64(34-47(7)8)119-83(142)57(25-27-72(131)132)111-90(149)65(42-125)109-69(127)40-105-92(151)75(48(9)10)121-89(148)63(37-74(135)136)117-87(146)61(35-54-38-101-43-106-54)116-88(147)62(36-73(133)134)114-80(139)53(17)108-78(137)51(15)98/h38,43-53,55-67,75-77,125H,18-37,39-42,98H2,1-17H3,(H,101,106)(H,103,140)(H,104,141)(H,105,151)(H,107,126)(H,108,137)(H,109,127)(H,110,144)(H,111,149)(H,112,150)(H,113,138)(H,114,139)(H,115,145)(H,116,147)(H,117,146)(H,118,152)(H,119,142)(H,120,128)(H,121,148)(H,122,143)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,155,156)(H4,99,100,102)/t51-,52-,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,75-,76-,77-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIJMGIGWZOADR-UCVVRVGMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H159N27O32 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2215.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Penetratin (PEN), and how does it facilitate the delivery of nanobodies into cells?
A1: Penetratin (PEN) is a cell-penetrating peptide (CPP) derived from the Antennapedia homeodomain of Drosophila. [] CPPs like PEN can traverse cell membranes and carry cargo molecules, such as nanobodies, into the cytoplasm. While the exact mechanism of PEN-mediated cellular uptake is not fully elucidated, it is thought to involve a combination of direct penetration and endocytosis.
Q2: What is the significance of using PEN in the context of HCV treatment?
A2: The research demonstrates that by conjugating PEN to humanized-camel VHHs (nanobodies) targeting the HCV serine protease, these "transbodies" successfully entered human hepatic (Huh7) cells. [] This delivery led to a marked reduction of HCV RNA both inside the cells and in their surrounding fluids. [] This suggests that PEN can effectively deliver anti-HCV nanobodies into infected cells, potentially offering a new avenue for treatment.
Q3: Did the PEN-conjugated nanobodies show any impact on the host's immune response against HCV?
A3: Interestingly, the study observed that Huh7 cells treated with PEN-VHHs exhibited up-regulation of genes associated with the host's innate immune response. [] These genes included TRIF, TRAF3, IRF3, IL-28B, and IFN-β, which are typically suppressed during HCV infection. [] This suggests that the PEN-VHH treatment may help restore the host's natural defense mechanisms against HCV.
Q4: Were there any insights into how the nanobodies themselves interact with the HCV protease?
A4: Computer modeling studies revealed that the VHHs targeted crucial residues within the HCV protease. [] These included residues within the catalytic triad, the oxyanion loop, and the NS3 N-terminal region, which is vital for the interaction with the NS4A protease cofactor protein. [] This binding likely disrupts the protease's function, hindering viral replication.
Q5: What are the future implications of this research using PEN for HCV treatment?
A5: While further research is needed, these findings highlight the potential of PEN-conjugated nanobodies as a novel therapeutic strategy against HCV. [] Their ability to directly target the viral protease and potentially restore the host's immune response makes them promising candidates for further investigation.
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